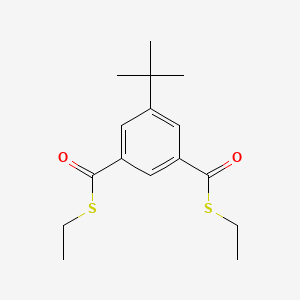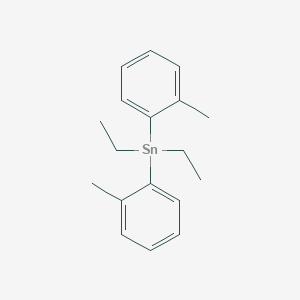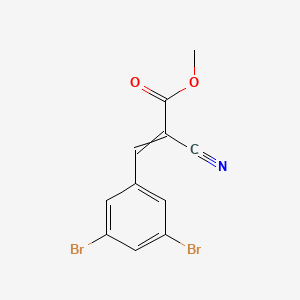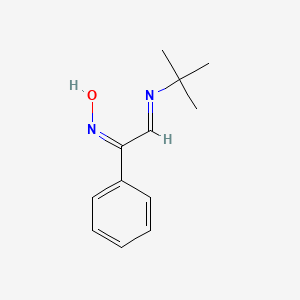![molecular formula C10H15ClN2O2 B14506215 (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride CAS No. 64069-69-8](/img/structure/B14506215.png)
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate or as a component in drug formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
作用机制
The mechanism of action of (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrobromide
- (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydroiodide
Uniqueness
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
64069-69-8 |
|---|---|
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5-6,11-12H2,(H,13,14);1H/t9-;/m0./s1 |
InChI 键 |
DHQSOWMRYLUGJR-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)





![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)

